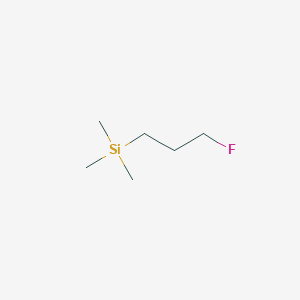
(3-Fluoropropyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoropropyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H15FSi. It is a colorless liquid that is used as a reagent in organic synthesis, particularly for introducing the 3-fluoropropyl group into various substrates. This compound is valued for its ability to modify surfaces and create specialized materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropropyl)(trimethyl)silane typically involves the reaction of 3-fluoropropyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-Fluoropropyl chloride+Trimethylsilane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(3-Fluoropropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.
Oxidation and Reduction: The silicon-hydrogen bond can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used.
Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrosilylation: The major products are organosilicon compounds with added alkyl or alkenyl groups.
Oxidation and Reduction: Products include silanols and siloxanes.
科学研究应用
(3-Fluoropropyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants.
作用机制
The mechanism by which (3-Fluoropropyl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo activation, leading to the formation of reactive intermediates that participate in further chemical transformations. The fluorine atom can also influence the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Trifluoromethyltrimethylsilane
- Tetramethylsilane
Uniqueness
(3-Fluoropropyl)(trimethyl)silane is unique due to the presence of the 3-fluoropropyl group, which imparts distinct chemical properties compared to other organosilicon compounds. The fluorine atom enhances the compound’s reactivity and stability, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
54655-50-4 |
|---|---|
分子式 |
C6H15FSi |
分子量 |
134.27 g/mol |
IUPAC 名称 |
3-fluoropropyl(trimethyl)silane |
InChI |
InChI=1S/C6H15FSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 |
InChI 键 |
GKGYQUNPRRIUNZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)

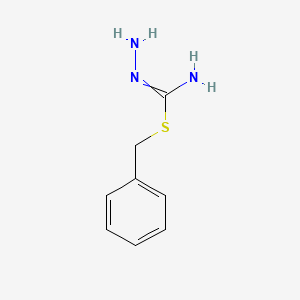
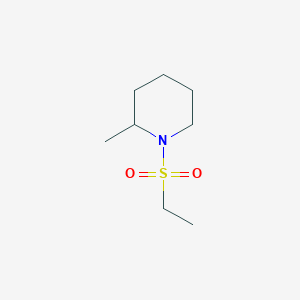
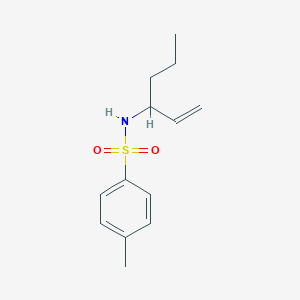
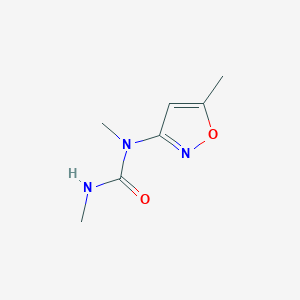


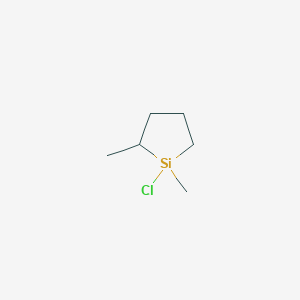
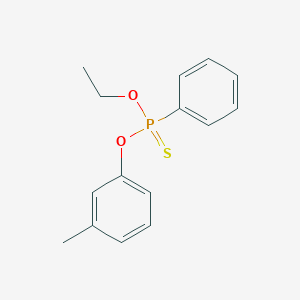
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
